molecular formula C22H24N4O3S B14976749 N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B14976749
M. Wt: 424.5 g/mol
InChI Key: BUZXXDGIDSOJRT-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic compound featuring a piperazine core substituted with a 4-methylquinolin-2-yl group and linked via a sulfonyl bridge to a phenylacetamide moiety. The quinoline moiety, a fused bicyclic aromatic system, may confer enhanced lipophilicity and receptor-binding properties compared to simpler substituents, suggesting applications in antimicrobial, anticancer, or central nervous system (CNS)-targeted therapies .

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C22H24N4O3S/c1-16-15-22(24-21-6-4-3-5-20(16)21)25-11-13-26(14-12-25)30(28,29)19-9-7-18(8-10-19)23-17(2)27/h3-10,15H,11-14H2,1-2H3,(H,23,27)

InChI Key

BUZXXDGIDSOJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the quinoline derivative with piperazine under appropriate conditions, such as heating in a suitable solvent.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine-quinoline intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.

    Acetylation: The final step involves the acetylation of the sulfonylated intermediate using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Quinoline N-oxides

    Reduction Products: Reduced quinoline derivatives, desulfonylated products

    Substitution Products: Sulfonamide derivatives, thiol-substituted compounds

Scientific Research Applications

N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperazine ring can interact with various receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/ID Piperazine Substituent Phenyl Substituent Key Biological Activity References
Target Compound 4-Methylquinolin-2-yl Acetamide Inferred: Potential kinase inhibition or CNS activity (quinoline derivatives)
N-[4-(4-Methylpiperazinyl)sulfonylphenyl]acetamide (35) 4-Methylpiperazinyl Acetamide Analgesic (comparable to paracetamol)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinyl Acetamide Anti-hypernociceptive (inflammatory pain)
488096-69-1 Benzylsulfonyl Acetamide Inferred: Altered solubility/metabolism due to benzyl group
606118-05-2 Benzothiazol-2-yl Acetamide Inferred: Kinase or protease inhibition (benzothiazole derivatives)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl 4-Chloro-2-nitrophenyl Intermediate for sulfur-containing heterocycles

Structural and Functional Insights

Piperazine Substituents: The 4-methylquinolin-2-yl group in the target compound introduces a rigid aromatic system, likely enhancing binding to hydrophobic pockets in enzymes or receptors. This contrasts with simpler groups like 4-methylpiperazinyl (compound 35), which showed analgesic activity , or benzothiazole (compound 606118-05-2), associated with kinase inhibition . Benzylsulfonyl (488096-69-1) and methylsulfonyl () substituents may influence solubility and metabolic stability, with electron-withdrawing groups (e.g., nitro in ) increasing reactivity .

Phenyl Acetamide Core :

  • The acetamide group is conserved across analogs, suggesting its role as a pharmacophore for target engagement. Sulfonyl bridges (common in compounds 35, 37, and the target) likely stabilize molecular conformation and enhance bioavailability .

Quinoline and benzothiazole substituents (target compound and 606118-05-2) are linked to kinase inhibition and antimicrobial activity, though specific data for the target compound remains speculative .

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